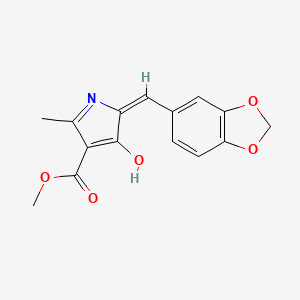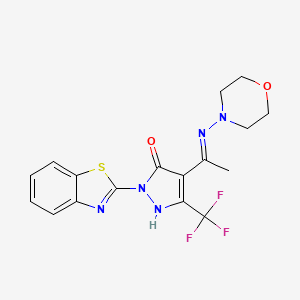![molecular formula C25H21NO2 B3721023 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721023.png)
2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione
Overview
Description
2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione, also known as BAC, is a chemical compound that has been widely studied for its potential applications in scientific research. BAC is a derivative of cyclohexanedione, which is a cyclic organic compound that contains a ketone functional group. BAC has been found to have various biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione involves the coordination of the carbonyl and imine groups of 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione with metal ions. The complex formed between 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione and metal ions results in the activation of the fluorescence emission of 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione. The selectivity of 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione towards different metal ions is attributed to the steric and electronic effects of the substituents present on the biphenyl and phenyl rings of 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione.
Biochemical and Physiological Effects:
2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments. 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been reported to exhibit antioxidant activity, which makes it a potential candidate for use in the treatment of oxidative stress-related diseases. 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione has also been found to exhibit antibacterial and antifungal activity, which makes it a potential candidate for use in the development of antimicrobial agents.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione in laboratory experiments include its high selectivity towards metal ions, its fluorescent properties, and its potential applications in various fields, such as biosensing and antimicrobial research. However, the limitations of using 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione in laboratory experiments include its relatively low water solubility, which may limit its use in biological samples, and its potential toxicity towards living organisms.
Future Directions
There are several future directions for the research on 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione. One of the main areas of research is the development of 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione-based biosensors for the detection of metal ions in biological and environmental samples. Another area of research is the optimization of the synthesis of 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione to improve its water solubility and reduce its toxicity towards living organisms. Additionally, the potential applications of 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione in the development of antimicrobial agents and the treatment of oxidative stress-related diseases warrant further investigation.
Scientific Research Applications
2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the development of 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione-based fluorescent probes for the detection of metal ions. 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been found to selectively bind to various metal ions, such as Cu2+, Zn2+, and Hg2+, and exhibit fluorescence emission upon binding. This property of 2-[(2-biphenylylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been utilized in the development of various biosensors for the detection of metal ions in biological and environmental samples.
properties
IUPAC Name |
3-hydroxy-5-phenyl-2-[(2-phenylphenyl)iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c27-24-15-20(18-9-3-1-4-10-18)16-25(28)22(24)17-26-23-14-8-7-13-21(23)19-11-5-2-6-12-19/h1-14,17,20,27H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQQCRUUMVYRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-({[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B3720946.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B3720947.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3720950.png)
![4-{[(2-methoxyphenyl)amino]methylene}-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B3720954.png)
![2-({[(1-benzoyl-4-piperidinyl)methyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3720960.png)
![2-{[(4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3720963.png)
![2-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3720966.png)
![dimethyl 5-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}isophthalate](/img/structure/B3720968.png)
![2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-5-(2-thienyl)-1,3-cyclohexanedione](/img/structure/B3720983.png)

![N'-[3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ylidene]isonicotinohydrazide](/img/structure/B3721011.png)
![N-{2-[2-(3,5-dichloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B3721019.png)

![2-[(4-hydroxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3721022.png)